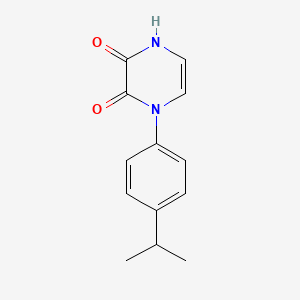

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione

Description

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione is a pyrazine-dione derivative featuring a bicyclic pyrazine core fused with a dione moiety. The compound is substituted at the 1-position with a 4-isopropylphenyl group, which enhances lipophilicity and may influence its pharmacokinetic properties.

Properties

IUPAC Name |

4-(4-propan-2-ylphenyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-8-7-14-12(16)13(15)17/h3-9H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYKCBLDXBQDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=CNC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione typically involves the condensation of 4-isopropylbenzaldehyde with appropriate pyrazine derivatives under controlled conditions. Common reagents used in this synthesis include carboxylic anhydrides or acid chlorides, which facilitate the formation of the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as refluxing with sodium methoxide in butanol (MeONa in BuOH) are employed to ensure efficient cyclization and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can yield pyrazine derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione with related compounds:

*Predicted values based on structural analogs.

Key Observations:

- Bromine in 7-bromopyrido derivatives introduces steric and electronic effects, altering reactivity in cross-coupling reactions.

- Melting Points : Higher melting points (e.g., 172–174°C for compound 3f ) correlate with crystalline structures stabilized by hydrogen bonding (e.g., CH=N in triazole derivatives).

- Spectral Signatures : Aromatic protons in pyrazine-diones typically appear at δ 7.2–8.1, while aliphatic protons (e.g., isopropyl groups) resonate at δ 1.2–1.4 .

Stability and Reactivity

Biological Activity

1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione, also known by its CAS number 1031577-80-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring fused with a dione structure , which contributes to its unique chemical properties. The IUPAC name is 4-(4-propan-2-ylphenyl)-1H-pyrazine-2,3-dione. Its molecular formula is with a molecular weight of 246.26 g/mol.

The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways effectively, although detailed studies on the exact mechanisms are still ongoing.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Initial studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its effectiveness is being evaluated in laboratory settings.

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, cytotoxicity assays have demonstrated moderate toxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Case Study: Antiproliferative Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant inhibitory effects. The half-maximal inhibitory concentration (IC50) values ranged from 50 to 100 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 75 |

| HeLa (Cervical) | 60 |

| MCF-7 (Breast) | 80 |

Comparative Analysis

When compared to similar compounds like pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, this compound stands out due to its unique structure and potential for diverse biological applications.

| Compound | Antimicrobial Activity | Antiproliferative Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Unique pyrazine-dione structure |

| Pyrido[2,3-d]pyrimidin-5-one | High | Moderate | Known for its broad-spectrum activity |

| Pyrido[2,3-d]pyrimidin-7-one | Moderate | High | Tyrosine kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.